Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC20356737
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O3 |
|---|---|
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | ethyl 1-methyl-6-oxopyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3 |
| Standard InChI Key | ZLFBSTWUJCCUOP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=CN(C1=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Physical Properties
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| CAS Number | 71133-18-1 |
| IUPAC Name | Ethyl 1-methyl-6-oxopyrimidine-5-carboxylate |
| Solubility | Soluble in ethanol, methanol |
| Melting Point | Not explicitly reported |
The compound’s structure features a pyrimidine ring with methyl and ethyl ester substituents at positions 1 and 5, respectively, and a ketone group at position 6.
Spectroscopic Analysis
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of ester and ketone) and ~3100 cm⁻¹ (N-H stretch) .
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NMR: Key signals include δ 1.42 ppm (triplet, ethyl CH₃), δ 3.40 ppm (singlet, N-CH₃), and δ 8.76 ppm (singlet, pyrimidine H) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via condensation-cyclization reactions. A typical protocol involves:
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Reacting methylthiourea sulfate with diethyl ethoxymethylenemalonate in ethanol under basic conditions .
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Cyclization at elevated temperatures (60–100°C) to form the pyrimidine ring.
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Reagents: Methylthiourea sulfate (0.4 mol), NaOH (16% w/v), diethyl ethoxymethylenemalonate (0.48 mol).
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Conditions: Ethanol solvent, room temperature, 10-hour reaction.
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Yield: 99.7% after crystallization.
Reaction Optimization
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Solvent Choice: Ethanol or methanol improves solubility and reaction efficiency.
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Catalysts: Acidic (e.g., HCl) or basic (e.g., EtONa) conditions tailor reaction pathways .
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Temperature: Controlled heating (60–100°C) prevents side reactions.
Chemical Reactivity
Electrophilic and Nucleophilic Sites
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Carbonyl Groups: The ketone (C6) and ester (C5) groups act as electrophilic centers, facilitating nucleophilic substitutions.
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Ethoxy Group: The ester’s ethoxy moiety serves as a leaving group in hydrolysis or aminolysis reactions.
Key Reactions
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Hydrolysis:
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Aminolysis:
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Cycloadditions:
Biological Activity and Applications
Antimicrobial Properties
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate demonstrates broad-spectrum antimicrobial activity:
Agrochemical Applications
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Herbicidal Activity: Disrupts plant cell division at 50–100 ppm.
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Fungicidal Use: Effective against Fusarium spp. in crop protection .
Comparative Analysis with Related Pyrimidine Derivatives
Industrial and Research Applications
Pharmaceutical Intermediates
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Used in synthesizing vardenafil (erectile dysfunction drug) and rosuvastatin (cholesterol-lowering agent) .
Material Science
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